Fmoc-PEA

概要

説明

Fmoc-PEA is used as a cleavable linker for antibody-drug conjugates . It is a compound that is used in research and is not sold to patients .

Synthesis Analysis

Fmoc Solid Phase Peptide Synthesis (SPPS) is the most commonly used method for the production of peptides . The chemical concept of SPPS is based on the successive coupling of N α -protected amino acids to a growing peptide chain which is immobilized on a solid support . Fmoc-SPPS has become the more widely used strategy, largely due to practical considerations including safety concerns .Molecular Structure Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis

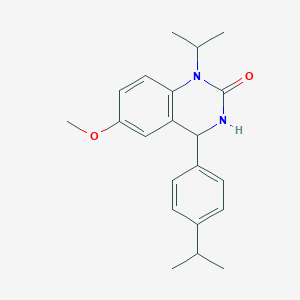

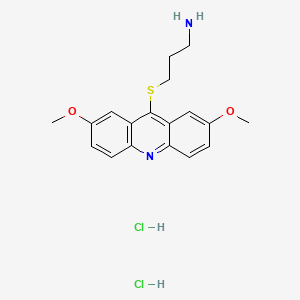

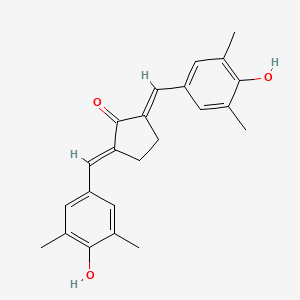

This compound has a molecular weight of 363.30 and its formula is C 17 H 18 NO 6 P . It appears as an off-white to light yellow solid . It is stable under basic conditions and is typically cleaved via acid treatment .作用機序

Target of Action

Fmoc-PEA, or Fluorenylmethyloxycarbonyl-phenylethylamine, primarily targets amines . It is frequently used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a base-labile protecting group . This means it can be removed under basic conditions. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows the Fmoc group to protect the amine during synthesis, and then be removed when no longer needed.

Biochemical Pathways

The Fmoc group plays a significant role in solid-phase peptide synthesis (SPPS) . Its use as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . This suggests that the bioavailability of this compound could be influenced by the pH of the environment. More research would be needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the protection of amines during organic synthesis . By acting as a protecting group, this compound allows for more complex reactions to take place without unwanted side reactions. Once its role is fulfilled, the Fmoc group can be removed, leaving the desired product .

Action Environment

The action of this compound is influenced by the pH of the environment . As a base-labile group, the Fmoc group is removed more quickly in basic conditions . Therefore, the pH can significantly influence the efficacy and stability of this compound. Other environmental factors that could potentially influence the action of this compound include temperature and the presence of other reactive species, but these would need to be studied further.

実験室実験の利点と制限

Fmoc-PEA has several advantages for lab experiments. It is a relatively simple molecule to synthesize and can be easily incorporated into peptides. It is also stable under standard peptide synthesis conditions and can be used in a variety of assays. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to work with it safely.

将来の方向性

There are several future directions for the study of Fmoc-PEA. One area of research is the development of new analogs of this compound that have improved pharmacological properties. Another area of research is the investigation of the effects of this compound on different neurotransmitter systems and their interactions. Additionally, the potential therapeutic applications of this compound and related compounds in the treatment of various neurological and psychiatric disorders warrant further investigation.

科学的研究の応用

Fmoc-PEA is widely used in scientific research as a reagent for peptide synthesis. It is used to introduce the phenylethylamine moiety into peptides, which can modify their biochemical and physiological properties. This compound is also used as a building block for the synthesis of various bioactive peptides, including neuropeptides and opioid peptides.

Safety and Hazards

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-phosphonooxyethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18NO6P/c19-17(18-9-10-24-25(20,21)22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,18,19)(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUHBHVNOVAEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)

![[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate](/img/structure/B3182233.png)

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)